2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid, is an organic compound with the molecular formula C6H8O4. It is a crystalline, colorless solid that is sparingly soluble in water. This compound is widely used in organic synthesis due to its adequate acidity and steric rigidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The original synthesis of 2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione was achieved by a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another method involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve the controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methylene (CH2) group in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and various acids. Reaction conditions often involve the use of ionic liquids to accelerate the Knoevenagel condensation reaction between aldehydes and this compound .
Major Products Formed
Major products formed from these reactions include macrocyclic β-keto lactones, 4-pyridyl-substituted heterocycles, and 2-substituted indoles .
Scientific Research Applications
2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione involves the loss of a hydrogen ion from the methylene (CH2) group in the ring, creating a double bond between it and one of the adjacent carbons. This results in a negative charge on the corresponding oxygen, which is stabilized by resonance between the two alternatives . The compound’s high acidity is due to the energy-minimizing conformation structure that places the alpha proton’s σ* CH orbital in proper geometry to align with the π*CO, causing strong destabilization of the C-H bond .
Comparison with Similar Compounds
2,2-Dimethyl-5-propyl-1,3-dioxane-4,6-dione is unique due to its high acidity and steric rigidity. Similar compounds include:
Properties
CAS No. |
74965-91-6 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2,2-dimethyl-5-propyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C9H14O4/c1-4-5-6-7(10)12-9(2,3)13-8(6)11/h6H,4-5H2,1-3H3 |
InChI Key |
VMKQSTDMALVVHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)OC(OC1=O)(C)C |
Origin of Product |
United States |
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